2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUPFKKIDRXTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to further reactions to introduce the chloro and fluorobenzamide groups. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several acetamide and benzamide derivatives documented in pesticide and pharmaceutical research. Below is a detailed comparison based on substituents, applications, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Indole vs. Thienyl/Phenyl Substituents: The indole group in the target compound provides a planar, electron-rich aromatic system, contrasting with the thienyl (in dimethenamid) or simple phenyl groups (in alachlor). Indoles are known for stronger π-π stacking and hydrogen-bonding capabilities, which may enhance binding to biological targets like cytochrome P450 enzymes or auxin receptors in plants .
Halogen Substitution Patterns: The 2-chloro-6-fluoro motif on the benzamide core is unique compared to analogs like dimethenamid (single chloro) or pretilachlor (chloro + alkoxy). Fluorine’s electronegativity and small atomic radius could improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
Benzamide vs. Acetamide Backbone: Benzamide derivatives (e.g., teriflunomide analogs) often exhibit pharmaceutical activity (e.g., kinase inhibition), whereas acetamides (e.g., alachlor) are typically herbicides. The target compound’s benzamide scaffold may position it closer to drug-like molecules, though its indole substituent could bridge agrochemical applications .
Research Findings and Hypotheses
- Herbicidal Potential: Structural alignment with dimethenamid and pretilachlor suggests possible inhibition of fatty acid elongation or auxin signaling, critical for plant growth .
- Kinase Inhibition: Indole-containing benzamides are documented in kinase inhibitor research (e.g., JAK/STAT pathways). The 1,2-dimethylindole group may sterically hinder non-specific binding, improving selectivity .
- Metabolic Stability: Fluorine at position 6 likely reduces oxidative degradation compared to non-fluorinated analogs, extending half-life in biological systems .
Biological Activity
2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{16}H_{15}ClF N_{2}O
- Molecular Weight : 302.76 g/mol
- IUPAC Name : this compound
This compound features a benzamide moiety with a chlorine and fluorine substituent, which may influence its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Receptor Binding : Compounds like this compound may act as agonists or antagonists at specific receptors. For instance, it may exhibit activity at serotonin receptors (e.g., 5-HT_2C) and potentially modulate neurotransmitter systems .
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cellular signaling pathways. For example, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), impacting cell growth and proliferation .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Similar benzamide derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have shown that certain benzamide derivatives can inhibit RET kinase activity, which is crucial for certain cancers .
Antimicrobial Activity
There is emerging evidence that compounds similar to this benzamide exhibit antimicrobial properties. They may disrupt bacterial cell membranes or inhibit critical metabolic pathways within microbial cells.
Case Studies
-
RET Kinase Inhibition :
A study evaluated several benzamide derivatives for their ability to inhibit RET kinase. The results indicated significant inhibition of cell proliferation driven by RET mutations in various cancer cell lines, suggesting that modifications in the benzamide structure can enhance therapeutic efficacy . -
Antimicrobial Testing :
In a separate investigation, a series of benzamide derivatives were tested against a panel of bacterial strains. The results showed that some derivatives exhibited potent antibacterial activity, highlighting the potential for developing new antimicrobial agents based on the benzamide scaffold .
Data Tables
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| RET Kinase Inhibition | I-8 | 0.5 | RET Kinase |
| Antibacterial Activity | Various | 12 - 25 | Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
